Chloropeptin I

HIV entry inhibition gp120-CD4 binding viral attachment

Choose Chloropeptin I for reproducible HIV entry research. This specific isomer delivers a 1.54-fold potency advantage over Complestatin in gp120-CD4 binding inhibition (IC50: 1.3 μM vs. 2.0 μM) and a 2.2-fold improvement in syncytium-formation assays. Documented synergy with AZT, ddI, ddC, and nevirapine enables confident combination study design. Acid-hydrolysis fragments retain integrase activity, offering a superior SAR scaffold. Insist on Chloropeptin I—not Complestatin—to guarantee experimental precision.

Molecular Formula C61H45Cl6N7O15
Molecular Weight 1328.8 g/mol
Cat. No. B1256155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropeptin I
Synonymschloropeptin
chloropeptin I
Molecular FormulaC61H45Cl6N7O15
Molecular Weight1328.8 g/mol
Structural Identifiers
SMILESCN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C61H45Cl6N7O15/c1-74-43(56(82)73-48(61(87)88)25-7-9-31(75)10-8-25)13-24-5-11-32(12-6-24)89-44-22-26-14-35(51(44)77)34-4-2-3-33-30(23-68-49(33)34)21-42(69-59(85)50(76)29-19-40(66)54(80)41(67)20-29)55(81)70-46(27-15-36(62)52(78)37(63)16-27)57(83)71-45(26)58(84)72-47(60(74)86)28-17-38(64)53(79)39(65)18-28/h2-12,14-20,22-23,42-43,45-48,68,75,77-80H,13,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t42-,43+,45-,46-,47-,48-/m1/s1
InChIKeyFRRCHJPQSWYJSH-OZICGBTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloropeptin I Procurement Guide: A Chlorinated Cyclic Hexapeptide HIV Inhibitor from Streptomyces sp.


Chloropeptin I (CAS 160219-64-7) is a chlorinated cyclic hexapeptide antibiotic isolated from the mycelia of the soil actinomycete Streptomyces sp. WK-3419 [1]. Its molecular formula is C61H45N7O15Cl6, and its structure was fully elucidated through 1H and 13C NMR spectroscopy combined with chemical degradation [2]. The compound functions as a dual-mechanism anti-HIV agent: it inhibits the binding of viral gp120 glycoprotein to the CD4 receptor on T-lymphocytes, thereby blocking viral entry, and it also exhibits HIV-1 integrase inhibitory activity [3]. Notably, Chloropeptin I is an acid-catalyzed rearranged isomer of Complestatin (also known as Chloropeptin II), differing in the substitution pattern on the tryptophan residue (8'- vs 7'-substitution in residue F) [3]. A stereoselective total synthesis was achieved in 2003, confirming the absolute stereochemistry of this complex macrocyclic peptide [4].

Why Chloropeptin I Cannot Be Substituted with Complestatin or Other In-Class Analogs


Chloropeptin I and its closest structural analog, Complestatin (Chloropeptin II), are not interchangeable despite their shared biosynthetic origin and peptide core. The two compounds represent distinct isomeric forms that differ in the tryptophan residue substitution pattern (8'-substitution in Chloropeptin I versus 7'-substitution in Complestatin) [1]. This seemingly subtle structural divergence translates into quantifiable differences in antiviral potency across multiple functional assays [2]. Furthermore, while Complestatin can undergo acid-catalyzed rearrangement to Chloropeptin I under controlled conditions, this conversion is not trivial and requires precise acidic conditions that are incompatible with standard laboratory handling or biological assay settings [3]. Procurement of the incorrect isomer without awareness of these functional differences would compromise experimental reproducibility and invalidate comparative data interpretation.

Chloropeptin I Comparative Performance Data: Quantitative Differentiation from Closest Analogs


Superior Inhibition of gp120-CD4 Binding: Chloropeptin I versus Complestatin

Chloropeptin I demonstrates quantifiably superior inhibition of gp120-CD4 binding compared to its closest structural analog, Complestatin (Chloropeptin II). In a direct head-to-head assay performed under identical experimental conditions, Chloropeptin I inhibited the binding of HIV gp120 envelope glycoprotein to the CD4 receptor with a lower IC50 value than Complestatin [1]. This difference, while numerically modest, represents a meaningful 35% improvement in potency that translates into more efficient target engagement at equimolar concentrations.

HIV entry inhibition gp120-CD4 binding viral attachment antiviral screening

Enhanced Cytopathic Effect Inhibition in HIV-Infected MT-4 Cells

In a cell-based assay measuring protection against HIV-induced cytopathic effect in MT-4 cells, Chloropeptin I exhibited a lower EC50 value than Complestatin, indicating superior cellular antiviral efficacy [1]. This head-to-head comparison under identical experimental conditions reveals that Chloropeptin I provides marginally but consistently better protection of MT-4 cells from HIV-mediated cytopathic damage.

HIV cytopathicity MT-4 cell assay antiviral potency cell-based screening

More Potent Inhibition of Syncytium Formation in MOLT-4 Co-culture Model

Chloropeptin I displays markedly superior inhibition of HIV-induced syncytium formation in a co-culture model compared to Complestatin [1]. In this functional assay that measures the ability of the compound to prevent cell-cell fusion mediated by HIV envelope-receptor interactions, Chloropeptin I achieved an IC50 value less than half that of Complestatin, representing a 2.2-fold improvement in potency.

syncytium formation cell-cell fusion HIV entry inhibition MOLT-4 cells

Demonstrated Synergy with Clinical Anti-HIV Drugs

Chloropeptin I has been specifically demonstrated to act synergistically in the inhibition of HIV cytopathic effect when combined with clinically approved anti-HIV drugs [1]. This property has been experimentally verified for combinations with zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and nevirapine. Notably, this synergy characterization is explicitly reported for Chloropeptin I in the primary literature, whereas equivalent published synergy data for Complestatin are absent.

drug synergy combination therapy antiviral combination AZT NNRTI

Acid-Hydrolysis Products Retain HIV-1 Integrase Inhibitory Activity

Selective acid hydrolysis of Chloropeptin I generates fragments that maintain the bicyclic core and retain HIV-1 integrase inhibitory activity comparable to the parent compound [1]. This property distinguishes Chloropeptin I as a versatile scaffold for structure-activity relationship (SAR) studies: the acid-hydrolysis products (fragments 6-10) preserve most of the integrase inhibitory function while providing simplified molecular frameworks for further derivatization or mechanistic investigation [1].

HIV-1 integrase acid hydrolysis fragments structure-activity relationship bicyclic core

Chloropeptin I: Evidence-Based Research and Industrial Application Scenarios


HIV Entry Inhibition Studies Requiring Maximal Potency in gp120-CD4 Binding Assays

For research groups investigating the HIV entry process via gp120-CD4 interaction, Chloropeptin I provides a 1.54-fold potency advantage over Complestatin in direct binding inhibition (IC50: 1.3 μM vs. 2.0 μM) [1]. This differential potency translates into more efficient target engagement at lower test concentrations, which is particularly advantageous when working with limited gp120 protein or when screening compound libraries where maximal signal-to-noise is essential. Researchers should select Chloropeptin I over Complestatin for any gp120-CD4 binding studies where compound concentration may be a limiting factor.

Cell-Cell Fusion and Syncytium Formation Studies

Chloropeptin I is the unequivocal choice for experiments quantifying HIV-induced syncytium formation, demonstrating a 2.2-fold improvement in potency over Complestatin (IC50: 0.5 μM vs. 1.1 μM) in the MOLT-4 co-culture model [1]. This substantial potency differential makes Chloropeptin I particularly valuable for dose-response studies where discriminating subtle changes in fusion efficiency is required, or when testing compounds with borderline efficacy where a more potent reference inhibitor provides clearer experimental contrast.

Combination Antiviral Therapy Research

For investigators exploring combination antiviral strategies, Chloropeptin I offers experimentally verified synergy with nucleoside reverse transcriptase inhibitors (AZT, ddI, ddC) and non-nucleoside reverse transcriptase inhibitors (nevirapine) [1]. This documented synergy profile, which is absent from the Complestatin literature, enables researchers to design combination studies with greater confidence in expected outcomes and provides a foundation for exploring the mechanistic basis of entry inhibitor-reverse transcriptase inhibitor synergy.

Medicinal Chemistry and Structure-Activity Relationship Studies

Chloropeptin I serves as an ideal scaffold for SAR investigations due to its ability to undergo selective acid hydrolysis to generate defined fragments (6-10) that retain HIV-1 integrase inhibitory activity [2]. The availability of a published total synthesis route [3] further enhances its value as a medicinal chemistry starting point, enabling both degradation-based and synthetic approaches to analog generation. This dual accessibility is not equivalently established for Complestatin, which lacks comparable published fragment retention data and detailed synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloropeptin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.